molecular formula C13H10ClN5O2 B4791882 2-chloro-N-(5-methyl-3-isoxazolyl)-5-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-(5-methyl-3-isoxazolyl)-5-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B4791882
M. Wt: 303.70 g/mol
InChI Key: WYILWLRQEFWUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-methyl-3-isoxazolyl)-5-(4H-1,2,4-triazol-4-yl)benzamide, also known as TAK-915, is a novel small-molecule compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. This compound has been shown to have a high affinity for the GABA-A α5 receptor subtype, which is primarily expressed in the hippocampus, a brain region involved in learning and memory.

Mechanism of Action

2-chloro-N-(5-methyl-3-isoxazolyl)-5-(4H-1,2,4-triazol-4-yl)benzamide acts as a selective antagonist of the GABA-A α5 receptor subtype, which is primarily expressed in the hippocampus. This receptor subtype is believed to play a key role in the regulation of learning and memory processes, and its dysfunction has been implicated in cognitive disorders such as Alzheimer's disease. By blocking the activity of this receptor subtype, 2-chloro-N-(5-methyl-3-isoxazolyl)-5-(4H-1,2,4-triazol-4-yl)benzamide may enhance cognitive function and improve memory performance.
Biochemical and Physiological Effects:
2-chloro-N-(5-methyl-3-isoxazolyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have a high affinity for the GABA-A α5 receptor subtype, and its binding to this receptor subtype leads to a reduction in the inhibitory tone of GABAergic neurotransmission in the hippocampus. This reduction in inhibition may enhance the excitability of hippocampal neurons and improve synaptic plasticity, leading to improved learning and memory performance.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-(5-methyl-3-isoxazolyl)-5-(4H-1,2,4-triazol-4-yl)benzamide as a research tool is its high selectivity for the GABA-A α5 receptor subtype, which allows for more precise manipulation of this receptor subtype in preclinical models. However, one potential limitation of 2-chloro-N-(5-methyl-3-isoxazolyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is its poor solubility in aqueous solutions, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several potential future directions for research on 2-chloro-N-(5-methyl-3-isoxazolyl)-5-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of more potent and selective compounds that target the GABA-A α5 receptor subtype. Another area of interest is the investigation of the long-term effects of 2-chloro-N-(5-methyl-3-isoxazolyl)-5-(4H-1,2,4-triazol-4-yl)benzamide on cognitive function and the underlying neural mechanisms. Additionally, there is a need for further studies to determine the safety and efficacy of 2-chloro-N-(5-methyl-3-isoxazolyl)-5-(4H-1,2,4-triazol-4-yl)benzamide in human clinical trials.

Scientific Research Applications

2-chloro-N-(5-methyl-3-isoxazolyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied in preclinical models of cognitive impairment, and has shown promising results in improving learning and memory deficits. In a study using a mouse model of Alzheimer's disease, 2-chloro-N-(5-methyl-3-isoxazolyl)-5-(4H-1,2,4-triazol-4-yl)benzamide was found to improve spatial memory performance and reduce amyloid beta levels in the brain. These findings suggest that 2-chloro-N-(5-methyl-3-isoxazolyl)-5-(4H-1,2,4-triazol-4-yl)benzamide may have potential as a disease-modifying therapy for Alzheimer's disease.

properties

IUPAC Name

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c1-8-4-12(18-21-8)17-13(20)10-5-9(2-3-11(10)14)19-6-15-16-7-19/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYILWLRQEFWUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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